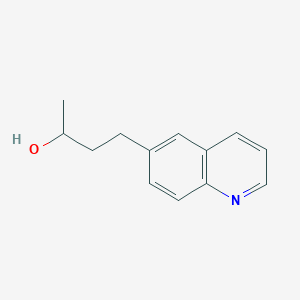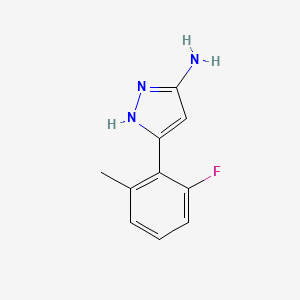![molecular formula C17H17NO4 B13580224 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)
1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-YL spiro[25]octane-6-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, which is then subjected to spirocyclization reactions to form the spiro[2.5]octane structure. Key steps include:
Formation of Isoindolinone Core: This can be achieved through the condensation of phthalic anhydride with primary amines under acidic conditions.
Spirocyclization: The isoindolinone intermediate undergoes a spirocyclization reaction with appropriate reagents, such as alkyl halides, under basic conditions to form the spiro[2.5]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In organic synthesis, 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a scaffold for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, the compound’s structural properties make it a candidate for the development of new materials with specific mechanical or chemical properties. It can be used in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism by which 1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity, making it a versatile scaffold for drug design.
類似化合物との比較
Similar Compounds
- 1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate
- 1,3-Dioxoisoindolin-2-YL spiro[4.5]decane-8-carboxylate
Uniqueness
Compared to similar compounds, 1,3-Dioxoisoindolin-2-YL spiro[25]octane-6-carboxylate is unique due to its specific spiro[25]octane structure, which imparts distinct chemical and physical properties
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) spiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17NO4/c19-14-12-3-1-2-4-13(12)15(20)18(14)22-16(21)11-5-7-17(8-6-11)9-10-17/h1-4,11H,5-10H2 |
InChIキー |
NXYMRINVXRRBDC-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C(=O)ON3C(=O)C4=CC=CC=C4C3=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)




![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
